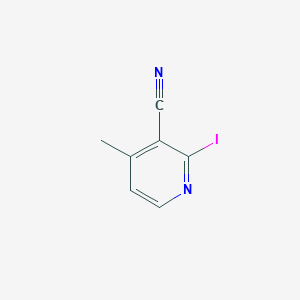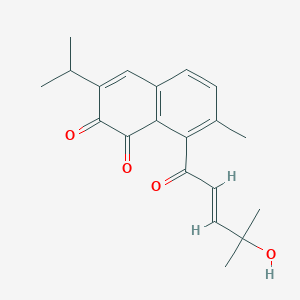
Prionoid E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prionoid E is a synthetic compound designed to mimic the behavior of prion proteins. Prion proteins are known for their role in neurodegenerative diseases, where they propagate by inducing misfolding in normal proteins. This compound exhibits similar prion-like characteristics, making it a valuable tool for studying protein misfolding and aggregation processes .
Méthodes De Préparation
Prionoid E is primarily obtained through artificial synthesis. Scientists use protein synthesis technology to design specific sequences and structures that endow the compound with prion-like properties . The synthetic routes involve the assembly of amino acids in a precise sequence, followed by folding and stabilization under controlled conditions. Industrial production methods focus on optimizing yield and purity through advanced biotechnological processes .
Analyse Des Réactions Chimiques
Prionoid E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the prion-like structure of this compound .
Applications De Recherche Scientifique
Prionoid E has a wide range of scientific research applications. In chemistry, it is used to study protein folding and misfolding mechanisms. In biology, it serves as a model for understanding prion diseases and other neurodegenerative disorders. In medicine, this compound is utilized in the development of therapeutic strategies targeting protein misfolding. Additionally, it has industrial applications in the production of synthetic proteins and biotechnological research .
Mécanisme D'action
Prionoid E exerts its effects by inducing conformational changes in normal proteins, leading to the formation of misfolded aggregates. These aggregates propagate by recruiting and converting additional normal proteins into the misfolded state. The molecular targets of this compound include cellular prion proteins and other amyloidogenic proteins. The pathways involved in its action are similar to those observed in prion diseases, involving template-directed misfolding and aggregation .
Comparaison Avec Des Composés Similaires
Prionoid E is unique in its ability to mimic prion-like behavior without being infectious. Similar compounds include other prionoids and amyloidogenic proteins such as amyloid β, tau, and α-synuclein. These proteins also exhibit prion-like propagation but differ in their specific structures and disease associations. This compound stands out due to its synthetic origin and controlled properties, making it a versatile tool for research .
Propriétés
Formule moléculaire |
C20H22O4 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
8-[(E)-4-hydroxy-4-methylpent-2-enoyl]-7-methyl-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-11,24H,1-5H3/b9-8+ |
Clé InChI |
QRIJFKANMJMVFQ-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)/C=C/C(C)(C)O |
SMILES canonique |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)C=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


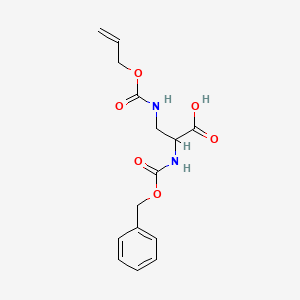
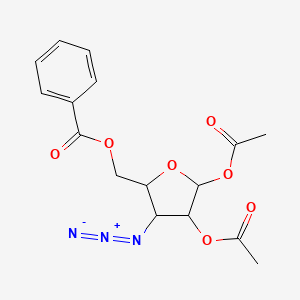
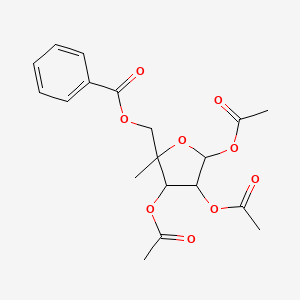
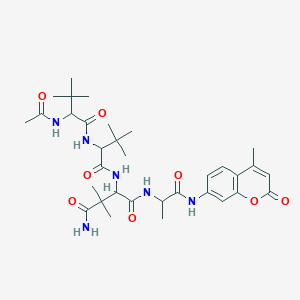
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
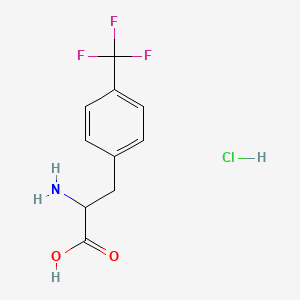
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
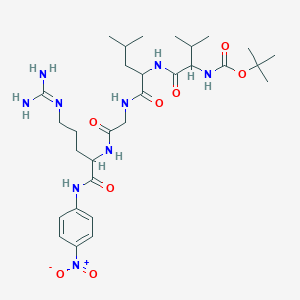
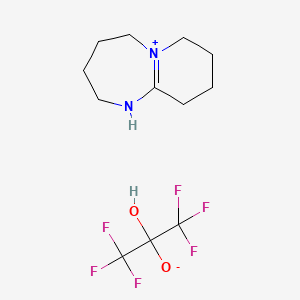
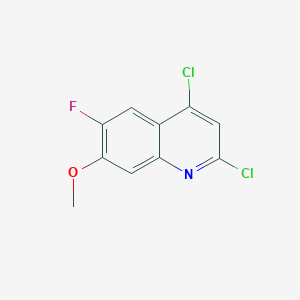
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)

